molecular formula C17H22N2O7S B2979957 N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-15-9

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2979957
CAS No.: 899740-15-9
M. Wt: 398.43
InChI Key: LBBIKIBUVFMFNN-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole-5-carboxamide moiety linked via a sulfonylethyl chain to a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. The benzodioxole group is a common pharmacophore in bioactive molecules, particularly those targeting the central nervous system (CNS) .

Properties

IUPAC Name

N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7S/c20-16(13-1-2-14-15(11-13)24-12-23-14)18-5-10-27(21,22)19-6-3-17(4-7-19)25-8-9-26-17/h1-2,11H,3-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBIKIBUVFMFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a dioxaspirodecane moiety and a benzo[d][1,3]dioxole core. Its molecular formula is C25H22ClN5O6 with a molecular weight of 523.9 g/mol. The presence of the sulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with sigma receptors and other molecular targets.

Sigma Receptor Interaction

The sigma receptors (σ1 and σ2) are known to play significant roles in neuroprotection, pain modulation, and cancer biology. Studies have shown that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold exhibit high affinity for σ1 receptors, which could be leveraged for therapeutic applications in neurodegenerative diseases and cancer imaging .

The biological activity of this compound may involve:

  • Receptor Binding : The compound's ability to bind selectively to σ1 receptors suggests a mechanism where it modulates receptor activity leading to downstream effects in cellular signaling pathways.
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation through its action on sigma receptors .

Data Tables

Property Value
Molecular FormulaC25H22ClN5O6
Molecular Weight523.9 g/mol
Sigma Receptor AffinityK(i) = 5.4 ± 0.4 nM
Selectivity for σ230-fold

Case Study 1: Tumor Imaging

A study utilized an (18F)-labeled derivative of the compound for positron emission tomography (PET) imaging in mouse tumor xenograft models. The results indicated significant accumulation in human carcinoma and melanoma tissues, suggesting potential for non-invasive imaging techniques in oncology .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with the compound improved cognitive function and reduced neuronal death in animal models subjected to neurotoxic insults.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / CAS No. Molecular Formula Molecular Weight Key Functional Groups/Substituents Reference
Target Compound Not explicitly provided* N/A Benzo[d][1,3]dioxole, sulfonylethyl, spiroazadecane -
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate [24730-88-9] C₁₁H₁₇NO₄ 227.26 Ethyl ester, spirodecane
CAS 955662-08-5 C₂₃H₂₅N₃O₆S 471.5 Benzo[d][1,3]dioxole, spiroazadecane, thiazole, carbonyl
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₉H₂₄N₂O₆S₃ 472.6 Thiazole, ethylsulfonyl, tosyl, spiroazadecane

*Note: The target compound’s molecular formula can be inferred as C₂₁H₂₅N₂O₇S based on its IUPAC name.

Analysis of Substituent Effects

Spiroazadecane Derivatives

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) : Shares the spirocyclic core but lacks the sulfonylethyl and benzodioxole groups. The ethyl ester substituent suggests utility as a synthetic intermediate rather than a bioactive molecule .
  • CAS 955662-08-5: Incorporates a benzodioxole carboxamide but replaces the sulfonylethyl chain with a thiazole-carbonyl linker.

Sulfonyl-Containing Analogues

  • 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS N/A) : Features dual sulfonyl groups (ethylsulfonyl and tosyl) attached to a thiazole ring. The tosyl group enhances steric bulk and electron-withdrawing effects, which may influence solubility and reactivity .

Functional Group Implications

  • Benzodioxole vs. In contrast, thiazole-containing analogues (e.g., CAS 955662-08-5) may exhibit stronger hydrogen-bonding or metal coordination due to the nitrogen atom .
  • Sulfonyl vs. Carbonyl Linkers: The sulfonylethyl chain in the target compound increases polarity and metabolic stability compared to carbonyl-linked derivatives. Sulfonyl groups are also known to enhance binding affinity in enzyme inhibitors .

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